molecular formula C12H22N2O3Si B13667737 Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

Cat. No.: B13667737
M. Wt: 270.40 g/mol
InChI Key: SFCHLUWFCOAMIO-UHFFFAOYSA-N
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Description

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is an organic compound that features an imidazole ring substituted with an ethyl ester and a trimethylsilyl-protected ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically involves the reaction of 1H-imidazole-4-carboxylic acid with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The ester and trimethylsilyl groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would need to be optimized.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and silyl groups.

    Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

    Hydrolysis: Yields 1H-imidazole-4-carboxylic acid and 2-(trimethylsilyl)ethanol.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its imidazole core.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate exerts its effects is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxylic acid: Lacks the ethyl ester and trimethylsilyl groups, making it less lipophilic and potentially less bioavailable.

    2-(Trimethylsilyl)ethanol: A simpler molecule that lacks the imidazole ring, limiting its biological activity.

    Ethyl 1H-imidazole-4-carboxylate: Similar but lacks the trimethylsilyl-protected ethoxy group, affecting its stability and reactivity.

Uniqueness

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is unique due to the combination of its imidazole ring, ethyl ester, and trimethylsilyl-protected ethoxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H22N2O3Si

Molecular Weight

270.40 g/mol

IUPAC Name

ethyl 1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-8-14(9-13-11)10-16-6-7-18(2,3)4/h8-9H,5-7,10H2,1-4H3

InChI Key

SFCHLUWFCOAMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)COCC[Si](C)(C)C

Origin of Product

United States

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